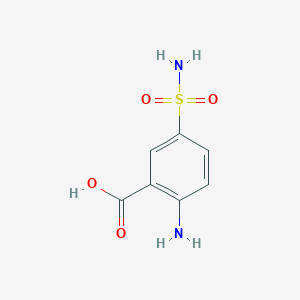

Ácido 2-amino-5-sulfamoilbenzoico

Descripción general

Descripción

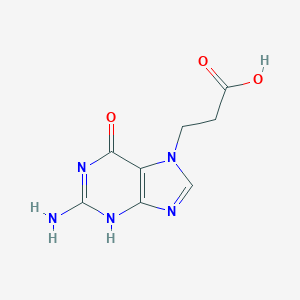

2-Amino-5-sulfamoylbenzoic acid is a multifunctional compound that can exhibit a variety of roles in the construction of supramolecular coordination polymers. It contains amino, carboxylic acid, and sulfonic acid functional groups, which allow it to act as a hydrogen-bond donor and acceptor, contributing to the formation of high-dimensional supramolecular networks .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from different benzoic acid derivatives. For instance, alkyl esters of 4-amino-2-sulfamoylbenzoic acid were prepared through alcoholysis, followed by reduction to yield various alkyl 4-amino-2-sulfamoylbenzoates with significant anticonvulsant activity . Another synthesis route for a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involved methylation, thiocyanation, ethylation, and oxidation steps, starting from 4-amino-2-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-amino-5-sulfamoylbenzoic acid derivatives can form complexes with other molecules. For example, sulfadimidine forms 1:1 complexes with 2- and 4-aminobenzoic acids, where molecular association is maintained by hydrogen bonds involving the carboxyl and amino groups . The molecular dimensions of the complexed aminobenzoic acids are similar to those of the free acids, indicating that the complexation does not significantly alter the structure of the aminobenzoic acids .

Chemical Reactions Analysis

2-Amino-5-sulfamoylbenzoic acid and its derivatives can participate in various chemical reactions. For instance, sulfamic acid, a related sulfonamide, has been used as a catalyst for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and 2-aminothiophenol in water at room temperature, showcasing the potential of sulfonamides in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-sulfamoylbenzoic acid derivatives are influenced by their functional groups. The presence of amino, carboxylic acid, and sulfonic acid groups allows these compounds to engage in extensive hydrogen bonding, which can lead to the formation of supramolecular structures. For example, a new copper(II) supramolecular coordination polymer and a dinuclear compound were synthesized using 2-amino-5-sulfobenzoic acid, demonstrating its ability to form extended networks through hydrogen bonding and coordination to metal ions . Additionally, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid forms a three-dimensional layered polymer structure through hydrogen bonding and π-ring interactions .

Aplicaciones Científicas De Investigación

Propiedades químicas e identificación

“Ácido 2-amino-5-sulfamoilbenzoico” es un compuesto químico con el Número CAS: 137-65-5 . Tiene un peso molecular de 216.22 . Este compuesto se almacena típicamente a temperatura ambiente y aparece como un polvo . Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas .

Aplicaciones analíticas

En química analítica, “this compound” se puede identificar y analizar utilizando varias técnicas como RMN, HPLC, LC-MS y UPLC . Estas técnicas permiten a los investigadores estudiar la estructura y el comportamiento del compuesto en diferentes condiciones .

Síntesis de nuevos compuestos

“this compound” se puede utilizar como material de partida en la síntesis de nuevos compuestos . Por ejemplo, puede reaccionar con otras sustancias para formar diferentes productos, que luego se pueden separar y analizar .

Investigación farmacológica

Compuestos estructuralmente similares a “this compound”, como los conjugados de compuestos naturales con radicales nitroxilo, han mostrado potencial para la creación de nuevos agentes farmacológicos. Estos compuestos “híbridos” han demostrado una mayor actividad biológica, una menor toxicidad o una mayor citotoxicidad selectiva.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-sulfamoylbenzoic acid is the Na+ -K+ -2Cl− cotransporter . This transporter is responsible for the reabsorption of sodium (Na+) and chloride (Cl−) ions in the thick ascending limb of the loop of Henle in the kidneys . Another potential target is the M1 subunit of human ribonucleotide reductase (hRRM1) , an enzyme crucial for DNA synthesis .

Mode of Action

2-Amino-5-sulfamoylbenzoic acid acts by blocking the Na+ -K+ -2Cl− cotransporter , thereby inhibiting the reabsorption of Na+ and Cl− ions . This leads to increased secretion of water, potassium (K+), Na+, and Cl− . As a potential anticancer agent, it may bind to the M1 subunit of hRRM1, disrupting its function .

Biochemical Pathways

The inhibition of the Na+ -K+ -2Cl− cotransporter disrupts the ion balance in the renal tubules, leading to a diuretic effect . In the context of cancer treatment, the disruption of hRRM1 function could lead to a decrease in the synthesis of deoxynucleotide triphosphates (dNTPs), which are essential for DNA replication and repair .

Pharmacokinetics

As a potential anticancer agent, in silico admet evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The result of the action of 2-Amino-5-sulfamoylbenzoic acid is increased diuresis due to the inhibition of Na+ and Cl− reabsorption . In the context of cancer treatment, the disruption of dNTP synthesis could potentially inhibit the proliferation of cancer cells .

Propiedades

IUPAC Name |

2-amino-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGAUAWPCLQHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059678 | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137-65-5 | |

| Record name | 2-Amino-5-(aminosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)

![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)